molecular formula C8H13NO3 B1365327 Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate CAS No. 30932-85-5

Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate

Cat. No. B1365327
CAS RN: 30932-85-5
M. Wt: 171.19 g/mol
InChI Key: BBSDXFARRGNIRB-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a colorless to yellow liquid .


Molecular Structure Analysis

The molecular formula of Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate is C8H13NO3 . The InChI code is 1S/C8H13NO3/c1-3-12-8(11)6-4-5-9(2)7(6)10/h6H,3-5H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate has a molecular weight of 171.2 . It is a colorless to yellow liquid . The compound should be stored at room temperature .

Scientific Research Applications

1. Organic Synthesis

  • Ethyl 2-methyl-2,3-butadienoate, related to Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate, is used in phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines. This process results in excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).

2. Pharmaceutical Research

  • Compounds like Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates show significant biological activity, with certain derivatives exhibiting antiradical and anti-inflammatory activities greater than reference drugs (Zykova et al., 2016).
  • Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate derivatives have been used in the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, one of which showed antibacterial activity in vitro (Toja et al., 1986).

3. Development of New Compounds

  • Research has focused on synthesizing novel compounds using Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate derivatives, such as pyrano[4,3-b]pyrans and pyrrole-2-carboxylates, which are important for the synthesis of fluorinated fused heterocyclic compounds and have potential applications in various fields (Wang et al., 2012); (Khajuria, Saini, & Kapoor, 2013).

4. Crystallographic and Quantum-Chemical Studies

  • Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate and its derivatives have been used in crystallographic and quantum-chemical studies to explore the structural characteristics of various compounds, aiding in understanding their potential as cardiotonic agents and other medical applications (Orsini et al., 1990).

Safety And Hazards

Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-3-12-8(11)6-4-5-9(2)7(6)10/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSDXFARRGNIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479167
Record name ETHYL 1-METHYL-2-OXOPYRROLIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate

CAS RN

30932-85-5
Record name ETHYL 1-METHYL-2-OXOPYRROLIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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